3-Ethoxy-4-methylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methylthiophenol is an aromatic thiol compound with the molecular formula C9H12OS It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methylthiophenol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of aryl halides with sulfur compounds. For instance, aryl iodides can undergo a copper(I)-catalyzed cross-coupling reaction with elemental sulfur, followed by reduction with sodium borohydride or triphenylphosphine to yield aromatic thiols . Another method involves the reaction of halogenated aromatic hydrocarbons with hydrogen sulfide at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methylthiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Thiolate anions (R-S^-).
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Ethoxy-4-methylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Lacks the ethoxy and methyl groups, making it less sterically hindered.
4-Methylthiophenol: Similar structure but without the ethoxy group.
3-Ethoxyphenol: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness
3-Ethoxy-4-methylthiophenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the ethoxy and methyl groups can influence its steric and electronic characteristics, making it distinct from other thiophenol derivatives .
Properties
IUPAC Name |
3-ethoxy-4-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFLZYLXJLMWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.